FICZ

Vue d'ensemble

Description

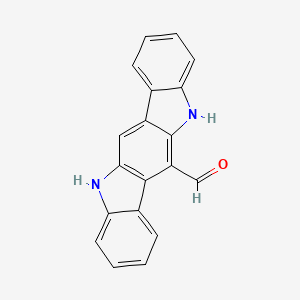

6-Formylindolo[3,2-b]carbazole (FICZ) is a nitrogen heterocycle with the molecular formula C₁₉H₁₂N₂O. It is known for its extremely high affinity for binding to the aryl hydrocarbon receptor (AHR), a transcription factor involved in various biological processes . This compound was originally identified as a photooxidized derivative of the amino acid tryptophan and is suggested to be an endogenous ligand of the AHR .

Méthodes De Préparation

FICZ can be synthesized through the photooxidation of tryptophan under ultraviolet (UV) light or visible light . Additionally, it can be formed through enzymatic pathways involving the conversion of tryptophan to indole-3-pyruvate, which then yields indole-3-acetaldehyde and subsequently this compound . Industrial production methods involve the use of hydrogen peroxide (H₂O₂) to convert tryptophan to this compound in the absence of light .

Analyse Des Réactions Chimiques

FICZ undergoes various chemical reactions, including:

Substitution: this compound can participate in substitution reactions, particularly involving its formyl group.

Common reagents and conditions used in these reactions include UV light, H₂O₂, and various enzymes . Major products formed from these reactions include CICZ and other indole derivatives .

Applications De Recherche Scientifique

FICZ has a wide range of scientific research applications:

Mécanisme D'action

FICZ exerts its effects by binding to the AHR, a ligand-activated transcription factor. Upon binding, this compound activates the AHR, leading to the transcription of various genes involved in detoxification, immune response, and cell proliferation . The molecular targets and pathways involved include the cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1), which metabolize this compound and regulate its levels in the body .

Comparaison Avec Des Composés Similaires

FICZ is unique in its high affinity for the AHR compared to other similar compounds, such as:

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): TCDD is a well-known AHR agonist but is highly toxic and persistent in the environment.

Indole-3-carbinol (I3C): I3C is a dietary compound that can also activate the AHR but with lower affinity than this compound.

3,3’-Diindolylmethane (DIM): DIM is a derivative of I3C and has been studied for its anti-cancer properties.

This compound’s ability to be formed both endogenously and through environmental exposure, along with its potent activation of the AHR, makes it a compound of significant interest in various fields of research .

Activité Biologique

6-Formylindolo[3,2-b]carbazole (FICZ) is a naturally occurring compound that acts as a potent agonist of the aryl hydrocarbon receptor (AHR). Its biological activity is significant in various physiological processes, particularly in immune regulation and metabolic responses. This article synthesizes current research findings on this compound, highlighting its mechanisms of action, effects on immune responses, and implications for health.

This compound is synthesized from the amino acid tryptophan through the action of specific enzymes, particularly cytochrome P450 enzymes. Upon binding to AHR, this compound initiates a cascade of biological responses that can modulate gene expression related to immune function and xenobiotic metabolism.

AHR Activation

- AHR Binding : this compound binds to AHR with high affinity, activating it in a manner similar to other known ligands like TCDD but with notable differences in toxicity and duration of action. Unlike TCDD, which leads to persistent activation and toxicity, this compound induces transient activation due to its efficient metabolism by CYP1 enzymes, creating a feedback loop that regulates its own signaling .

- CYP1 Enzyme Interaction : this compound is both an agonist and substrate for CYP1A1, CYP1A2, and CYP1B1. Inhibition of these enzymes can lead to the accumulation of this compound within cells, enhancing AHR activation and potentially leading to toxic effects if not properly regulated .

Biological Effects

This compound has been shown to influence various biological processes:

Immune Modulation

This compound plays a crucial role in immune system regulation, particularly in the intestines. It enhances the expression of interleukin-22 (IL-22) from innate lymphoid cells (ILC3s), which are vital for maintaining gut homeostasis and combating infections.

- Case Studies :

- Intestinal Health : Studies demonstrate that administration of this compound in animal models leads to increased levels of IL-22 and Reg3γ, a bactericidal lectin. This suggests that this compound contributes to the protective immune response against intestinal pathogens .

- Microbiome Interaction : this compound influences the composition and function of the gut microbiome by promoting beneficial microbial colonization while limiting pathogenic growth through its immunomodulatory effects .

Circadian Regulation

Research indicates that the levels of this compound fluctuate in a circadian manner, which may synchronize with the body’s immune responses. This oscillation is crucial for maintaining homeostasis and ensuring optimal immune function throughout the day .

Comparative Study of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other AHR ligands:

| Feature | This compound | TCDD |

|---|---|---|

| AHR Activation | Transient | Persistent |

| Toxicity Level | Low | High |

| Metabolism | Rapid via CYP1 enzymes | Slow |

| Immune Modulation | Enhances IL-22 production | Alters Th1/Th2 balance |

| Microbiome Interaction | Promotes beneficial bacteria | Disrupts microbiome balance |

Research Findings

Recent studies have reinforced the importance of this compound in various biological contexts:

- In Vivo Studies : Experiments using zebrafish embryos have shown that blocking CYP1A function leads to increased toxicity from this compound due to enhanced AHR activation. This highlights the importance of metabolic regulation in mediating its biological effects .

- Clinical Relevance : The modulation of immune responses by this compound has implications for conditions such as inflammatory bowel disease (IBD) and colitis. By maintaining immune homeostasis, this compound could serve as a therapeutic target for managing these diseases .

Propriétés

IUPAC Name |

5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXFBWDXVNRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274338 | |

| Record name | 6-Formylindolo(3,2-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172922-91-7, 229020-82-0 | |

| Record name | 6-Formylindolo[3,2-b]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172922-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Formylindolo(3,2-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.